molecular formula C20H23NO6 B2415384 [2-(2,6-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate CAS No. 386262-17-5

[2-(2,6-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate

Cat. No. B2415384
CAS RN: 386262-17-5
M. Wt: 373.405
InChI Key: VIVQDRKVNFZLMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2,6-Dimethoxyanilino (oxo)acetic acid, a compound with a similar structure, was obtained by refluxing 2-methoxyaniline, acetone, and a catalytic amount of iodine in toluene for 72 hours .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 2,6-Dimethoxyanilino (oxo)acetic acid has been used as a catalyst in various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .

Scientific Research Applications

Synthesis and Chemical Properties

  • The facile syntheses of derivatives similar to the queried compound have been reported, focusing on high yields under mild reaction conditions. For example, a variety of compounds were prepared by the reaction of 2,2,6-trimethyl-1,3-dioxin-4-one with 1-acylbenzotriazoles in the presence of LDA, followed by thermal cyclization, showcasing the versatility of such structures in chemical synthesis (Katritzky et al., 2005).

Potential Anti-tumor Applications

  • A study discussed the synthesis and evaluation of methyl-2,4-dimethoxysalicylate, a compound produced from reactions involving similar structural components, highlighting its potential as an anti-tumor agent. The study provides insights into the synthesis process, structural analysis, and computational analyses, indicating the research interest in derivatives of trimethoxybenzoate for therapeutic applications (Dabbagh et al., 2004).

Microbial Metabolism

  • Research has shown that certain strains of Pseudomonas putida can metabolize 3,4,5-trimethoxybenzoic acid, leading to the production of methanol. This study underscores the biological relevance of trimethoxybenzoates in microbial pathways and their potential applications in understanding and harnessing bacterial metabolism for biotechnological purposes (Donnelly & Dagley, 1980).

Material Synthesis

  • Methyl 3,4,5-trimethoxybenzoate has been prepared from gallic acid, demonstrating the compound's role in material synthesis and potential applications in the development of novel materials. The preparation process showcases the compound's utility in chemical synthesis and material science research (Jia, 2002).

Enantiomer Separation

  • The separation of enantiomers of a similar compound on a chiral stationary phase highlights the importance of such compounds in the field of chiral chemistry and pharmaceutical research, where the separation and identification of enantiomers can be crucial for drug development and understanding drug mechanisms (Wang Lai, 1999).

properties

IUPAC Name

[2-(2,6-dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO6/c1-12-7-6-8-13(2)18(12)21-17(22)11-27-20(23)14-9-15(24-3)19(26-5)16(10-14)25-4/h6-10H,11H2,1-5H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVQDRKVNFZLMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2,6-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate

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